2-(3-ヨードベンゾイル)ピリジン

説明

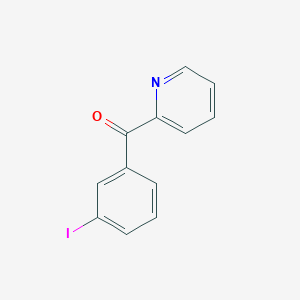

2-(3-Iodobenzoyl)pyridine is an organic compound with the molecular formula C12H8INO It is a derivative of pyridine, where the pyridine ring is substituted with a 3-iodobenzoyl group

科学的研究の応用

2-(3-Iodobenzoyl)pyridine has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

Material Science: It can be used in the synthesis of novel materials with unique properties.

作用機序

Target of Action

Imidazo[1,2-a]pyridine derivatives, a class to which 2-(3-iodobenzoyl)pyridine belongs, have been found to interact with various biological targets . These compounds have been used in the synthesis of various pharmaceuticals and have shown a wide range of pharmacological activities .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been reported to exert their effects through various mechanisms, depending on the specific derivative and its functional groups . For instance, some imidazo[1,2-a]pyridine derivatives have been found to act as covalent anticancer agents .

Biochemical Pathways

Research on imidazo[1,2-a]pyridines has shown that these compounds can affect various cellular processes . For example, some imidazo[1,2-a]pyridine derivatives have been found to disrupt mitochondrial functions, while others have been reported to cause nuclear DNA damage .

Result of Action

Imidazo[1,2-a]pyridine derivatives have been reported to have various effects, depending on the specific derivative and its functional groups . For instance, some imidazo[1,2-a]pyridine derivatives have shown anticancer activity .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Iodobenzoyl)pyridine typically involves the acylation of pyridine with 3-iodobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine itself, which acts as both a solvent and a base. The reaction conditions often include refluxing the mixture to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for 2-(3-Iodobenzoyl)pyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

2-(3-Iodobenzoyl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

類似化合物との比較

Similar Compounds

2-(4-Iodobenzoyl)pyridine: Similar structure but with the iodine atom in the para position.

2-(3-Bromobenzoyl)pyridine: Similar structure but with a bromine atom instead of iodine.

2-(3-Chlorobenzoyl)pyridine: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

2-(3-Iodobenzoyl)pyridine is unique due to the presence of the iodine atom, which can participate in specific types of chemical reactions, such as halogen exchange or coupling reactions

生物活性

2-(3-Iodobenzoyl)pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the iodobenzoyl group enhances its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure

The chemical structure of 2-(3-Iodobenzoyl)pyridine can be represented as follows:

- IUPAC Name : 2-(3-Iodobenzoyl)pyridine

- CAS Number : 898779-80-1

Biological Activity Overview

The biological activity of 2-(3-Iodobenzoyl)pyridine has been explored through various studies, showcasing its potential in different therapeutic areas.

Antimicrobial Activity

Research indicates that 2-(3-Iodobenzoyl)pyridine exhibits significant antimicrobial properties. A study reported that derivatives of pyridine compounds, including those with halogen substitutions (like iodine), demonstrated enhanced activity against various bacterial strains compared to standard antibiotics such as norfloxacin and fluconazole .

Table 1: Antimicrobial Activity Comparison

| Compound | Activity Against Bacteria | MIC (µg/mL) |

|---|---|---|

| 2-(3-Iodobenzoyl)pyridine | E. coli | < 25 |

| Standard (Norfloxacin) | E. coli | 50 |

| Standard (Fluconazole) | C. albicans | 30 |

Anticancer Activity

The anticancer potential of 2-(3-Iodobenzoyl)pyridine has been highlighted in various studies. It has been shown to inhibit the proliferation of cancer cells through mechanisms such as inducing apoptosis and inhibiting key enzymes involved in cancer progression. For instance, a derivative with a similar structure was reported to inhibit DNA topoisomerase, leading to reduced cell viability in breast cancer cell lines .

Case Study: Inhibition of Cancer Cell Growth

- Cell Line : MCF-7 (breast cancer)

- IC50 Value : 12 µM (indicating effective inhibition)

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer effects, 2-(3-Iodobenzoyl)pyridine has demonstrated anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity

| Compound | Cytokine Inhibition | IC50 (µM) |

|---|---|---|

| 2-(3-Iodobenzoyl)pyridine | TNF-α | 15 |

| Control (Dexamethasone) | TNF-α | 5 |

The mechanism by which 2-(3-Iodobenzoyl)pyridine exerts its biological effects involves interaction with various molecular targets. The iodo group enhances electron density and facilitates binding to biological macromolecules, influencing pathways related to cell growth and inflammation.

- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis.

- Anticancer Mechanism : Inhibition of DNA synthesis and induction of apoptosis.

- Anti-inflammatory Mechanism : Modulation of NF-κB signaling pathway leading to decreased cytokine production.

特性

IUPAC Name |

(3-iodophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8INO/c13-10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUERDFFIEPDLBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629270 | |

| Record name | (3-Iodophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-80-1 | |

| Record name | (3-Iodophenyl)-2-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Iodophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。